molecular formula C15H22N2O2S B14160930 Ethyl 5-cyano-2-methyl-4-(2-methylpropyl)-6-methylsulfanyl-1,4-dihydropyridine-3-carboxylate CAS No. 231935-10-7

Ethyl 5-cyano-2-methyl-4-(2-methylpropyl)-6-methylsulfanyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B14160930
CAS No.: 231935-10-7
M. Wt: 294.4 g/mol
InChI Key: PDRQSDQGSWLRJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-cyano-2-methyl-4-(2-methylpropyl)-6-methylsulfanyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the dihydropyridine family. This compound is characterized by its unique structure, which includes a cyano group, a methylsulfanyl group, and an ester functional group. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-2-methyl-4-(2-methylpropyl)-6-methylsulfanyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of a base such as piperidine . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-2-methyl-4-(2-methylpropyl)-6-methylsulfanyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the cyano and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like sodium methoxide (NaOMe) and ammonia (NH₃) are commonly employed.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-2-methyl-4-(2-methylpropyl)-6-methylsulfanyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit calcium channels, which is a common mechanism for dihydropyridine derivatives in treating hypertension . The pathways involved often include modulation of intracellular calcium levels and subsequent cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-cyano-2-methyl-4-(2-methylpropyl)-6-methylsulfanyl-1,4-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

231935-10-7

Molecular Formula

C15H22N2O2S

Molecular Weight

294.4 g/mol

IUPAC Name

ethyl 5-cyano-2-methyl-4-(2-methylpropyl)-6-methylsulfanyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C15H22N2O2S/c1-6-19-15(18)13-10(4)17-14(20-5)12(8-16)11(13)7-9(2)3/h9,11,17H,6-7H2,1-5H3

InChI Key

PDRQSDQGSWLRJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1CC(C)C)C#N)SC)C

solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.